molecular formula C12H14N2 B6630888 4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile

4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile

Cat. No. B6630888
M. Wt: 186.25 g/mol
InChI Key: BUYSDSQHZGRVOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile, also known as CP-118,954, is a chemical compound that has been studied for its potential use as a pharmaceutical drug. It belongs to the class of compounds known as benzamides, which have been shown to have a range of biological activities. CP-118,954 has been investigated for its potential use in the treatment of various medical conditions, including pain, anxiety, and depression.

Mechanism of Action

The exact mechanism of action of 4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile is not fully understood, but it is thought to involve the modulation of several neurotransmitter systems in the brain. It has been shown to act as a partial agonist at the dopamine D2 receptor, which may contribute to its antidepressant effects. It has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may further contribute to its antidepressant effects.
Biochemical and Physiological Effects:
4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter systems in the brain, it has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile is that it has been shown to have a relatively low toxicity profile in animal studies. This makes it a potentially useful compound for further investigation as a pharmaceutical drug. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop as a drug.

Future Directions

There are several potential future directions for research on 4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile. One area of interest is its potential use in the treatment of depression and anxiety. Further studies are needed to better understand its mechanism of action and to determine its efficacy in clinical trials. Another area of interest is its potential use in the treatment of pain. It has been shown to have analgesic effects in animal studies, and further research is needed to determine its potential as a pain medication. Additionally, its potential use in the treatment of cancer should be further investigated, as it has been shown to have anti-cancer effects in vitro.

Synthesis Methods

The synthesis of 4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile involves several steps. The starting material is 2-methylbenzonitrile, which is first converted to the corresponding acid chloride. This is then reacted with cyclopropylamine to form the amide intermediate. The amide is then reduced using a palladium catalyst to give the final product, 4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile.

Scientific Research Applications

4-[(Cyclopropylamino)methyl]-2-methylbenzonitrile has been the subject of numerous scientific studies, which have investigated its potential use as a pharmaceutical drug. One area of research has focused on its ability to modulate the activity of certain neurotransmitter systems in the brain. For example, it has been shown to increase the release of dopamine and serotonin, which are both involved in the regulation of mood and emotion.

properties

IUPAC Name

4-[(cyclopropylamino)methyl]-2-methylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-6-10(2-3-11(9)7-13)8-14-12-4-5-12/h2-3,6,12,14H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSDSQHZGRVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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